1,2,4-三嗪-5(2H)-酮,6-(1,1-二甲基乙基)-3-(甲硫基)-

描述

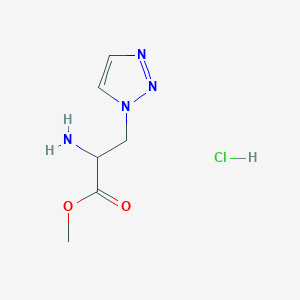

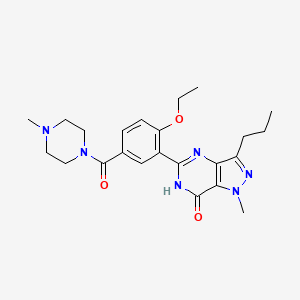

1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)- is an aryl sulfide.

科学研究应用

除草剂应用

1,2,4-三嗪-5(2H)-酮衍生物,特别是那些具有 6-(1,1-二甲基乙基)-3-(甲硫基)部分的衍生物,因其除草剂特性而被广泛研究。例如,埃替津是一种密切相关的化合物,与敏感品种相比,在耐受的小麦品种中代谢得更快,显示出在农业中选择性杂草控制的潜力 (Fedtke 和 Schmidt,1988)。此外,三苯醇作为甲苯津对大豆品种造成伤害的保护剂的功效已被注意到,表明其具有保护作物免受除草剂引起的损害的潜力 (Vavrina 和 Phatak,1988)。

分析化学

该化合物一直是分析化学中关注的主题,特别是用于分析环境样品中的甲苯津及其代谢物。一项研究描述了一种分析土壤和水样品中的甲苯津和相关代谢物的方法,突出了此类化合物的环境影响和持久性 (Johnson 和 Pepperman,1995)。

化学合成和反应

一些研究集中于 1,2,4-三嗪-5(2H)-酮衍生物的化学合成和反应。例如,关于钾酰胺在液氨和苯基亚磷酸二酰胺中对 1,2,4-三嗪进行胺化的研究提供了对这些化合物在各个领域的化学行为和潜在应用的见解 (Rykowski 和 Plas,1982)。

除草剂活性和机理

研究还深入探讨了温度与三嗪酮除草剂活性之间的关系,揭示了除草剂被植物原生质体吸收及其抑制光合电子传递的见解 (Buman、Gealy 和 Fuerst,1992)。这项研究为理解环境因素如何影响这些除草剂的有效性提供了有价值的信息。

环境和农业影响

该化合物与土壤和环境成分的相互作用一直是人们关注的主题。例如,评估了牛皮纸木质素对甲苯津的吸附,以确定其作为受控释放功能的潜力,这对于了解此类除草剂的环境归宿和农业应用至关重要 (Riggle 和 Penner,1992)。

作用机制

Target of Action

Metribuzin-Desamino, also known as Metribuzin da, Metribuzin-DA, Deaminometribuzin, Deaminated sencor, or 1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)-, is a major metabolite of the herbicide Metribuzin . The primary targets of Metribuzin-Desamino are the weeds in various crops . It is used to control annual grass and broad-leaved weeds .

Mode of Action

Metribuzin-Desamino acts by inhibiting photosynthesis in the target weeds . It disrupts photosystem II, which is an essential component of the photosynthetic process . This disruption prevents the weeds from converting light energy into chemical energy, leading to their death .

Biochemical Pathways

The action of Metribuzin-Desamino affects the photosynthetic pathway in the target weeds . By disrupting photosystem II, it prevents the conversion of light energy into chemical energy, a crucial step in the photosynthetic process . This disruption leads to the death of the weeds, thereby preventing them from competing with the crops for resources .

Pharmacokinetics

Metribuzin-Desamino exhibits high water solubility, high to very high soil mobility, and low to moderate persistence in soil . These properties influence its absorption, distribution, metabolism, and excretion (ADME) in the environment . The high water solubility and soil mobility allow Metribuzin-Desamino to be readily taken up by the target weeds .

Result of Action

The result of Metribuzin-Desamino’s action is the death of the target weeds . By inhibiting photosynthesis, Metribuzin-Desamino starves the weeds of the chemical energy they need to grow and reproduce . This leads to the death of the weeds, thereby reducing competition for resources with the crops .

Action Environment

The action, efficacy, and stability of Metribuzin-Desamino are influenced by various environmental factors . Its high water solubility and soil mobility mean that it can be easily transported in the environment, potentially affecting non-target organisms . Therefore, while Metribuzin-Desamino is an effective herbicide, its use must be carefully managed to minimize potential environmental impacts .

生化分析

Biochemical Properties

Metribuzin-Desamino interacts with various enzymes and proteins. For instance, it has been found to interact with glutathione reductase 2 from Arabidopsis thaliana . The interaction between Metribuzin-Desamino and this enzyme is believed to be mainly driven by hydrogen bonding and van der Waals forces .

Cellular Effects

Metribuzin-Desamino and its parent compound Metribuzin have been detected in plants, indicating that they can be absorbed and translocated within plant cells . The presence of these compounds can have various effects on cellular processes, although specific details on the effects of Metribuzin-Desamino on cell signaling pathways, gene expression, and cellular metabolism are currently limited.

Molecular Mechanism

Metribuzin, the parent compound, is known to inhibit photosynthesis by binding to the D1 quinone protein of the photosystem II (PSII) in the chloroplast, preventing electron transport necessary for the conversion of light to energy . It is possible that Metribuzin-Desamino may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Metribuzin-Desamino have been observed over time. For instance, in one study, bean plants were grown in soil treated with Metribuzin and collected after 23 days. At the end of the assay, only 11% of the initial concentration of Metribuzin remained in the soil, indicating degradation over time .

Dosage Effects in Animal Models

Specific information on the dosage effects of Metribuzin-Desamino in animal models is currently limited. Metribuzin, the parent compound, has been studied for its toxicological effects. It has been found that the acceptable daily intake (ADI) for Metribuzin is 0.013 mg/kg body weight per day .

Metabolic Pathways

Metribuzin-Desamino is one of the major metabolites formed when Metribuzin is degraded in the environment . The other major metabolites include diketo-metribuzin and desamino-diketo-metribuzin

Transport and Distribution

Metribuzin-Desamino, due to its high water solubility and soil mobility, can be transported and distributed within cells and tissues

属性

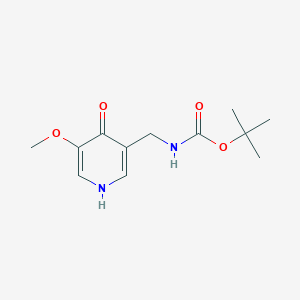

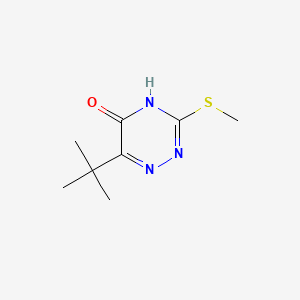

IUPAC Name |

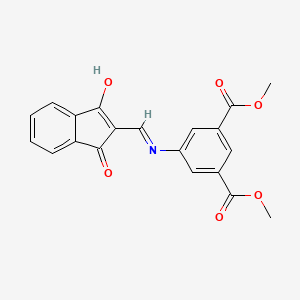

6-tert-butyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-8(2,3)5-6(12)9-7(13-4)11-10-5/h1-4H3,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWRSUQXSCLDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(NC1=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052839 | |

| Record name | Metribuzin-DA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35045-02-4 | |

| Record name | Metribuzin DA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35045-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035045024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metribuzin-DA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

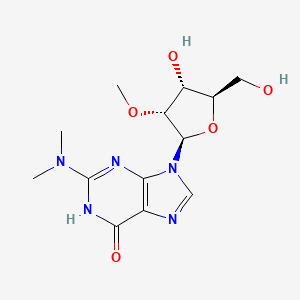

![2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1530895.png)